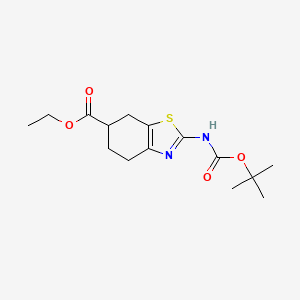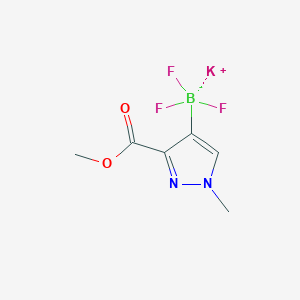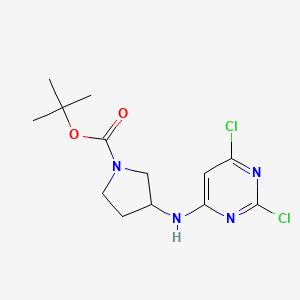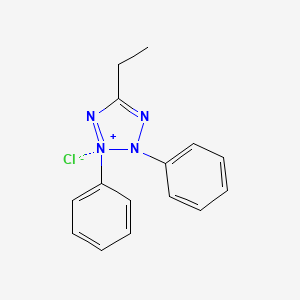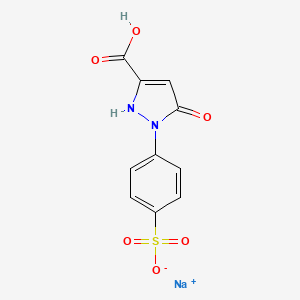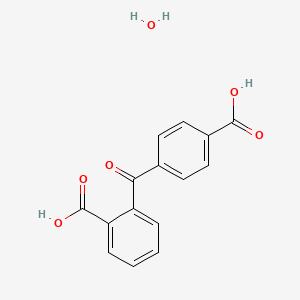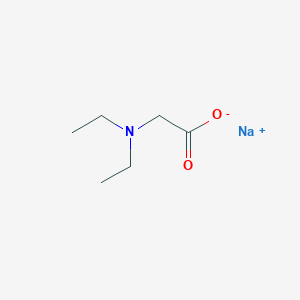
1,1 inverted exclamation mark-Diisoamyl-4,4 inverted exclamation mark-cyanine iodide
Übersicht
Beschreibung
1,1 inverted exclamation mark-Diisoamyl-4,4 inverted exclamation mark-cyanine iodide is a useful research compound. Its molecular formula is C29H35IN2 and its molecular weight is 538.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1 inverted exclamation mark-Diisoamyl-4,4 inverted exclamation mark-cyanine iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1 inverted exclamation mark-Diisoamyl-4,4 inverted exclamation mark-cyanine iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photographic Sensitizing Dye
1,1’-Diisoamyl-4,4’-cyanine iodide belongs to the class of quinocyanine dyes. It is well-known as a photographic sensitizing dye . When aggregated, it exhibits red and blue-shifted absorption bands. Its application in photography enhances light sensitivity and contributes to image formation.
Optimal Control of Photoinduced Isomerization
Researchers have explored the dynamics of bond-twisting motion in 1,1’-diisoamyl-4,4’-cyanine iodide using optimal control techniques. Specifically, they investigated the trans-cis isomerization process in condensed phases (such as methanol and propanol) . Understanding these dynamics is crucial for designing efficient molecular switches and photonic devices.
Structural and Thermodynamic Properties
The dye’s structural, protolytic, and thermodynamic properties have been extensively studied in various systems. These include aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions . Researchers analyze intermolecular interactions, self-association, and dissimilar association with other dyes, organic ions, and metal complexes.
Vis-Spectroscopy
1,1’-Diisoamyl-4,4’-cyanine iodide’s optical properties are investigated using visible spectroscopy (vis-spectroscopy). This technique allows researchers to explore its absorption and emission spectra, shedding light on its behavior in different environments .
Computer Simulation
Computer simulations play a vital role in understanding the behavior of 1,1’-diisoamyl-4,4’-cyanine iodide. By modeling its interactions and predicting its behavior, researchers gain insights into its applications and potential modifications .
Continued Scientific Interest
Remarkably, even after a century of study, scientific interest in this dye remains high. Researchers continue to explore its properties, applications, and potential innovations . The compound’s versatility and unique characteristics make it an exciting subject of ongoing research.
Wirkmechanismus
Target of Action
1,1’-Diisoamyl-4,4’-Cyanine Iodide is a complex compound with a molecular weight of 538.5061 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to belong to the class of quinocyanine dyes and exhibits red and blue shifted absorption bands on aggregation . This suggests that the compound interacts with its targets by absorbing light and undergoing electronic transitions.
Biochemical Pathways
It is known that cyanine dyes can be used to study various biological processes due to their ability to absorb light and undergo electronic transitions
Result of Action
It is known that cyanine dyes can cause changes in color and absorption band shape as solutions are diluted
Action Environment
The action of 1,1’-Diisoamyl-4,4’-Cyanine Iodide can be influenced by various environmental factors. For instance, the compound’s absorption bands shift when it aggregates , suggesting that its action can be affected by concentration changes. Additionally, the compound’s absorption spectra can be influenced by the nature of the solvent
Eigenschaften
IUPAC Name |
1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKMIGUHVLGJBR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966673 | |
| Record name | 1-(3-Methylbutyl)-4-{[1-(3-methylbutyl)quinolin-4(1H)-ylidene]methyl}quinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1 inverted exclamation mark-Diisoamyl-4,4 inverted exclamation mark-cyanine iodide | |
CAS RN |
523-42-2 | |
| Record name | Quinoline blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylbutyl)-4-{[1-(3-methylbutyl)quinolin-4(1H)-ylidene]methyl}quinolin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




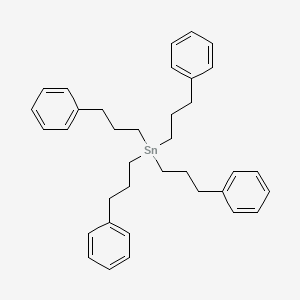


![(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid](/img/structure/B8004302.png)
